molecular formula C24H30FN3O8S B2959450 Ethyl 2-(2-(2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)acetamido)thiazol-4-yl)acetate oxalate CAS No. 1396872-20-0

Ethyl 2-(2-(2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)acetamido)thiazol-4-yl)acetate oxalate

Cat. No.: B2959450
CAS No.: 1396872-20-0
M. Wt: 539.58
InChI Key: SOZWODNWVAFOPB-UHFFFAOYSA-N
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Description

This compound is a thiazole-containing ethyl ester derivative with a piperidine core modified by a 4-fluorobenzyloxymethyl group. Its structure features:

  • Ethyl ester moiety: Enhances lipophilicity and bioavailability.
  • Piperidine scaffold: Contributes to conformational flexibility and interactions with biological targets.
  • Oxalate counterion: Improves solubility and crystallinity compared to the free base .

The molecular formula is C₂₄H₂₈FN₃O₅S·C₂H₂O₄ (exact mass: ~575.6 g/mol), with the oxalate salt stabilizing the compound for pharmaceutical applications.

Properties

IUPAC Name

ethyl 2-[2-[[2-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O4S.C2H2O4/c1-2-30-21(28)11-19-15-31-22(24-19)25-20(27)12-26-9-7-17(8-10-26)14-29-13-16-3-5-18(23)6-4-16;3-1(4)2(5)6/h3-6,15,17H,2,7-14H2,1H3,(H,24,25,27);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZWODNWVAFOPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CN2CCC(CC2)COCC3=CC=C(C=C3)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FN3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The molecular formula of this compound can be represented as C20H27FN2O4SC_{20}H_{27}FN_2O_4S with a molecular weight of approximately 400.5 g/mol. The structure features a thiazole ring, a piperidine moiety, and an ethyl acetate functional group, which contribute to its pharmacological profile.

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The thiazole ring is known for its ability to disrupt bacterial cell walls, potentially making this compound effective against various pathogens.
  • Cytotoxic Effects : Research indicates that oxalate derivatives can induce cytotoxicity in renal cells. Oxalate is known to contribute to kidney stone formation and may also play a role in oxidative stress within cells, leading to increased free radical production and subsequent cellular damage .
  • Neuropharmacological Effects : The piperidine component may interact with neurotransmitter systems, possibly affecting dopamine and serotonin pathways, which could have implications for mood disorders or neurodegenerative diseases.

In Vitro Studies

Several in vitro studies have been conducted to assess the biological activity of related compounds:

  • Cell Viability Assays : Studies using LLC-PK1 renal cells showed that exposure to oxalate can lead to increased cell death and morphological changes, indicating a concentration-dependent toxicity .
  • Free Radical Generation : The presence of oxalate was linked to enhanced free radical production in cultured cells, suggesting that oxidative stress may mediate its cytotoxic effects .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialDisruption of bacterial cell walls[Research Study]
CytotoxicityInduction of cell death in renal cells
Free Radical GenerationIncreased oxidative stress
NeuropharmacologicalPotential modulation of neurotransmitter systems[Research Study]

Case Studies

  • Case Study on Cytotoxicity : A study examining the effects of oxalate on LLC-PK1 cells revealed that concentrations above 350 µM led to significant cell loss and membrane integrity issues due to oxidative stress mechanisms .
  • Case Study on Kidney Stones : Research into calcium oxalate polymorphism suggested that variations in crystal structure influenced renal epithelial interactions, potentially providing insights into the prevention of nephrolithiasis through structural modifications .

Comparison with Similar Compounds

Structural Analogues with Thiazole-Ester Backbones

Several compounds share the ethyl 2-(thiazol-4-yl)acetate backbone but differ in substituents (Table 1):

Compound Name Substituents Molecular Weight (g/mol) Yield (%) Key Features Reference
Target Compound (Oxalate Salt) 4-(((4-Fluorobenzyl)oxy)methyl)piperidine 575.6 N/A High lipophilicity (fluorine), oxalate enhances solubility
Ethyl 2-(2-(2-(4-(4-cyclopropyl-triazolyl)piperidin-1-yl)acetamido)thiazol-4-yl)acetate 4-(4-cyclopropyl-1-methyl-5-oxo-triazol-3-yl)piperidine 448.5 N/A Triazole ring increases metabolic stability
Ethyl 2-(2-(4-(trifluoromethylphenyl)ureido)phenylthiazol-4-yl)acetate (10d) 4-(Trifluoromethylphenyl)urea 548.2 93.4 Urea linkage; high yield, CF₃ enhances electron-withdrawing effects
Ethyl 2-(2-formamido-1,3-thiazol-4-yl)-2-oxoacetate Formamido and oxo groups 242.2 N/A Oxo group increases reactivity; lower molecular weight
Ethyl 2-(2-(4-hydroxyphenyl)thiazol-4-yl)acetate (886503-50-0) 4-Hydroxyphenyl 263.3 N/A Polar hydroxyl group improves aqueous solubility

Key Observations :

  • Substituent Effects : The target compound’s 4-fluorobenzyl group enhances lipophilicity compared to polar groups (e.g., hydroxyl in 886503-50-0 ). Urea-linked analogs (e.g., 10d ) exhibit higher yields (~93%) due to simpler synthetic pathways.
  • Counterion Impact : The oxalate salt improves solubility relative to hydrochloride salts (e.g., 76629-17-9 ), which are common in analogs but may limit bioavailability.

Piperidine/Piperazine-Based Derivatives

Compounds with piperidine or piperazine cores highlight structural flexibility (Table 2):

Compound Name Core Structure Functional Groups Yield (%) Biological Relevance Reference
Target Compound Piperidine 4-Fluorobenzyloxymethyl N/A Potential CNS targeting (lipophilic core)
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate Piperazine 2-Fluorobenzoyl, 4-hydroxyphenyl 48 Lower yield due to complex synthesis
Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f) Piperazine 3-Chlorophenyl urea 89.1 Chlorine enhances halogen bonding

Key Observations :

  • Synthetic Complexity : Piperazine derivatives (e.g., 10f ) often require multi-step syntheses, leading to variable yields (48–93%). The target compound’s piperidine core may offer simpler functionalization.
  • Halogen Effects : Chlorophenyl (10f) and fluorobenzyl (target) groups improve target binding via halogen interactions, but fluorine’s smaller size reduces steric hindrance compared to chlorine .

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